5-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol
Overview
Description
5-Chloro-1H-benzo[d]imidazole-2-thiol is a chemical compound with the empirical formula C7H5ClN2S . It is a solid substance .
Synthesis Analysis
The synthesis of 5-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol involves the opening of an epoxide ring with 6-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol in ethanol under microwave irradiation at 180°C . More details about the synthesis process can be found in the referenced paper .Scientific Research Applications
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including 5-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol, have been extensively studied for their antitumor activities. Research reviews highlight various imidazole compounds and their potential as antitumor agents, indicating their significance in the development of new anticancer drugs. These compounds, including benzimidazoles, have shown promising results in preclinical testing stages, showcasing their potential for synthesis into compounds with varied biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Synthesis of Benzotriazole Derivatives
Benzotriazole derivatives, closely related to the chemical structure of this compound, have been explored for their versatile applications, including as metal passivators and light-sensitive materials. A practical synthesis method developed for these derivatives emphasizes their importance in green chemistry and potential for large-scale preparation, pointing towards the environmental and practical relevance of such compounds (Gu, H., Yu, B., Zhang, P., & Xu, W-M., 2009).
Benzimidazole Derivatives in Medicine
The medical significance of benzimidazole derivatives, including structures similar to this compound, is profound. These derivatives have been identified as crucial pharmacophores in medicinal chemistry due to their wide range of pharmacological activities. The versatility of benzimidazole derivatives spans across antimicrobial, antiviral, antidiabetic, anticancer, and many other therapeutic areas. The review of mannich bases of benzimidazole derivatives further emphasizes their significance in developing new therapeutic agents with increased efficacy and lower toxicity (Vasuki, B., et al., 2021).
Therapeutic Versatility of Imidazo[2,1-b]-thiazoles
Explorations into the pharmacological activities of imidazo[2,1-b]-thiazole derivatives highlight the therapeutic versatility of this class. These studies underscore the potential of such compounds in the development of new derivatives exhibiting a wide range of pharmacological activities. This body of research serves as an inspiration for medicinal chemists to design compounds based on imidazo[2,1-b]-thiazole structures for potential clinical applications (Shareef, M., et al., 2019).
Mechanism of Action
Target of Action
The compound, 5-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol, belongs to the class of imidazole-containing compounds . Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives interact with their targets in various ways, leading to a wide range of biological activities . The exact interaction of this compound with its targets would depend on the specific biological activity it exhibits.
Biochemical Pathways
Given the broad range of activities exhibited by imidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .
Result of Action
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
6-chloro-3-methyl-1H-benzimidazole-2-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-11-7-3-2-5(9)4-6(7)10-8(11)12/h2-4H,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOTVFRYXAJOSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.